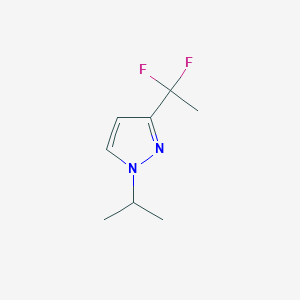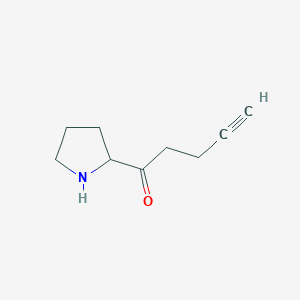
1-(Pyrrolidin-2-yl)pent-4-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolidin-2-yl)pent-4-yn-1-one is an organic compound featuring a pyrrolidine ring attached to a pentynone chain
Vorbereitungsmethoden
The synthesis of 1-(Pyrrolidin-2-yl)pent-4-yn-1-one can be achieved through several routes. One common method involves the reaction of pyrrolidine with pent-4-yn-1-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
1-(Pyrrolidin-2-yl)pent-4-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Pyrrolidin-2-yl)pent-4-yn-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(Pyrrolidin-2-yl)pent-4-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(Pyrrolidin-2-yl)pent-4-yn-1-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A structurally related compound with different reactivity and applications.
Pent-4-yn-1-one: Shares the pentynone chain but lacks the pyrrolidine ring, resulting in different chemical properties.
Pyrrolidin-2-ylpent-4-en-1-one: Similar structure but with a double bond, affecting its reactivity and potential applications. The uniqueness of this compound lies in its combination of the pyrrolidine ring and pentynone chain, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-pyrrolidin-2-ylpent-4-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-6-9(11)8-5-4-7-10-8/h1,8,10H,3-7H2 |
InChI-Schlüssel |
PKLSPNLVIHUNEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


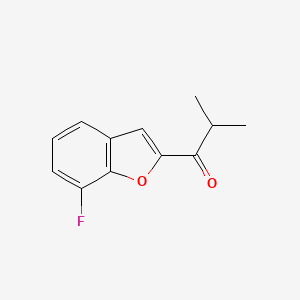
![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B13161894.png)
![(1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13161909.png)


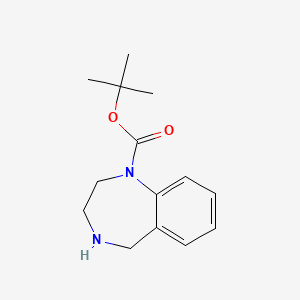


![Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13161940.png)

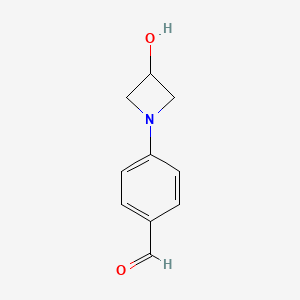
![2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid](/img/structure/B13161945.png)
